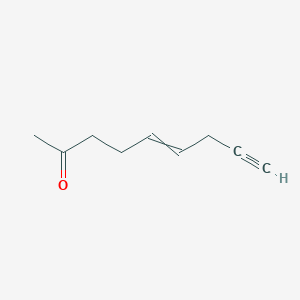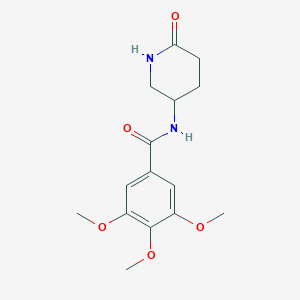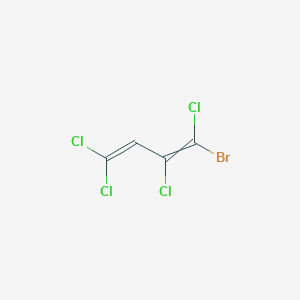
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is a halogenated diene compound characterized by the presence of bromine and chlorine atoms attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene can be synthesized through the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is a product of chloroprene bromination . The reaction involves the elimination of hydrogen bromide (HBr) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) .
Industrial Production Methods: The industrial production of this compound typically involves large-scale dehydrobromination processes, utilizing phase-transfer catalysts to enhance the reaction efficiency and yield . These methods are designed to be cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are commonly used under controlled temperature conditions to favor either kinetic or thermodynamic products.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions, often in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene involves its interaction with electrophiles and nucleophiles. The compound’s conjugated diene structure allows for resonance stabilization of intermediates, facilitating various addition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2,3,4-Tetrachlorobuta-1,3-diene: Lacks the bromine atom but shares similar reactivity patterns.
1-Bromo-2,3,4,4-tetrachlorobuta-1,3-diene: Similar structure with a different position of the bromine atom.
Uniqueness: 1-Bromo-1,2,4,4-tetrachlorobuta-1,3-diene is unique due to the specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of products formed in chemical reactions . This makes it a valuable compound for studying the effects of halogen substitution on diene reactivity .
Properties
CAS No. |
70805-70-8 |
|---|---|
Molecular Formula |
C4HBrCl4 |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
1-bromo-1,2,4,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4HBrCl4/c5-4(9)2(6)1-3(7)8/h1H |
InChI Key |
PUIVWDYMQNWCRR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)C(=C(Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


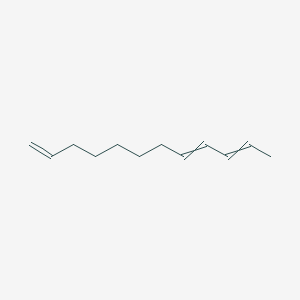
![Cyano[3-(2-hydroxyphenoxy)phenyl]methyl 2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B14457113.png)

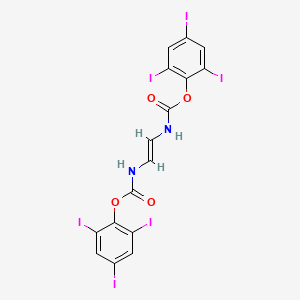

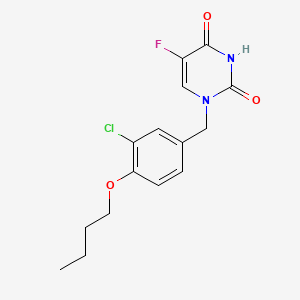
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
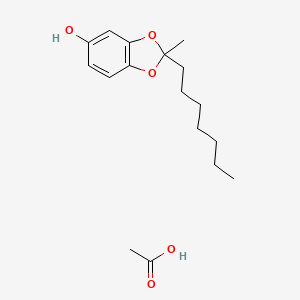
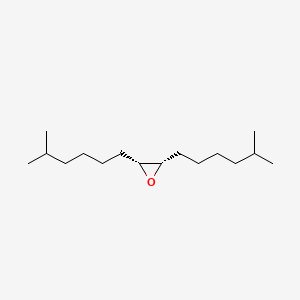

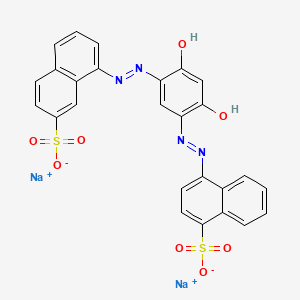
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
